1-Methylpyrazin-1-ium
Description
1-Methylpyrazin-1-ium is a quaternary ammonium compound derived from pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The methylation of pyrazine at the N1 position results in a positively charged species, often stabilized as salts such as 3-amino-1-methylpyrazin-1-ium iodide (C₅H₈N₃⁺·I⁻) or chloride . This compound is synthesized via the reaction of 2-aminopyrazine with methyl iodide in carbon tetrachloride, yielding a moderate yield of the iodized product .
Crystallographic studies reveal that 3-amino-1-methylpyrazin-1-ium iodide crystallizes in the monoclinic space group P2₁/n with lattice parameters:
Properties
CAS No. |
17066-96-5 |
|---|---|
Molecular Formula |
C5H7N2+ |
Molecular Weight |
95.12 g/mol |
IUPAC Name |
1-methylpyrazin-1-ium |
InChI |
InChI=1S/C5H7N2/c1-7-4-2-6-3-5-7/h2-5H,1H3/q+1 |
InChI Key |
BSNHVVCFZSILST-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=NC=C1 |
Canonical SMILES |
C[N+]1=CC=NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Amino-1-methylpyrazin-1-ium Chloride
The chloride analog shares structural similarities with the iodide salt but exhibits differences in lattice parameters and hydrogen bonding due to the smaller ionic radius of Cl⁻. For example:
- Bond Distances : The N–C bond lengths in the pyrazinium ring are nearly identical (~1.33–1.35 Å), but the C–I bond in the iodide (2.15 Å) is longer than the C–Cl bond (1.76 Å), reflecting ionic size differences .
- Hydrogen Bonding : The iodide salt forms stronger N–H···I interactions (2.9–3.1 Å), while the chloride analog forms shorter N–H···Cl bonds (2.6–2.8 Å), influencing packing efficiency .
1-Methylpyrazinium Derivatives with Substituent Variations
- 3-Methyl-1H-pyrrolo[2,1-c][1,4]oxazin-1-one : This compound, featuring a fused pyrrolo-oxazine ring, lacks the quaternary ammonium charge but shares a heterocyclic nitrogen framework. Its synthesis involves different intermediates (e.g., peramine precursors), and its planar structure contrasts with the pyrazinium ring’s slight puckering .
- Its molecular weight (115.18 g/mol) and applications in pharmaceuticals differ significantly from 1-methylpyrazin-1-ium derivatives .
Pyrazine-Based Ligands in Coordination Chemistry
- BAY 87-2243: A pyrazolyl-pyridine derivative with a trifluoromethoxy phenyl group, this compound demonstrates how methylation at non-nitrogen positions (e.g., pyridine or pyrazole rings) alters electronic properties and bioactivity compared to this compound .
- [(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine : This hybrid structure combines pyrazine with a piperidine ring, enhancing steric bulk and altering metal-binding selectivity relative to simpler pyrazinium salts .
Comparative Data Tables
Table 1: Crystallographic Parameters of Selected Pyrazinium Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | Reference |
|---|---|---|---|---|---|---|
| 3-Amino-1-methylpyrazin-1-ium iodide | P2₁/n | 6.9759 | 13.2966 | 8.3668 | 90.95 | |
| 3-Amino-1-methylpyrazin-1-ium chloride | P2₁/c | 7.102 | 12.854 | 8.221 | 90.0 |
Table 2: Key Bond Distances (Å) in Pyrazinium Derivatives
| Bond Type | This compound Iodide | This compound Chloride | Allen et al. (1987) Reference |
|---|---|---|---|
| N1–C2 | 1.34 | 1.33 | 1.34 ± 0.02 |
| C2–N3 | 1.32 | 1.31 | 1.33 ± 0.01 |
| C–X (X = I, Cl) | 2.15 (C–I) | 1.76 (C–Cl) | – |
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